molecular formula C13H19NO B119766 Ibuprofenamide CAS No. 59512-17-3

Ibuprofenamide

Cat. No. B119766
CAS RN: 59512-17-3
M. Wt: 205.3 g/mol
InChI Key: REUQKCDCQVNKLW-UHFFFAOYSA-N
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Description

Ibuprofenamide is a derivative of ibuprofen, a well-known non-steroidal anti-inflammatory drug (NSAID). It is identified by the compound ID 74M0104F2J . The molecular formula of Ibuprofenamide is C13H19NO .


Synthesis Analysis

Ibuprofen drug hybrids were designed by modifying free amino groups of 4-aminoantipyrine, sulfamethoxazole, pyrazinamide, and isoniazid . These compounds were synthesized and characterized by FTIR, mass spectrometry, 1H and 13C-NMR spectroscopic techniques .


Molecular Structure Analysis

Theoretical investigations were carried out to evaluate the structural patterns of Ibuprofenamide in comparison to experimental data . Theoretical IR and NMR were calculated using the DFT-B3LYP/6-311G (d,p) method, and the results were found in close approximation with experimental data .


Chemical Reactions Analysis

The chemical reactions of Ibuprofenamide involve the modification of free amino groups of certain compounds . The DSC curves of the parent drug ibuprofen and its isobutanolammonium salt were found to be different, indicating that a chemical reaction had taken place between the drug and the salt former (2-amino-2-methyl-propan-1-ol) .


Physical And Chemical Properties Analysis

The common crystal form of ibuprofen was changed to optimize processing and manufacturing properties . Six modified crystal forms were prepared and assessed for dissolution, morphology, particle size, density, thermal characteristics, powder x-ray diffractometry, flow properties, and tabletability .

Scientific Research Applications

Endocrine Disruption in Fish

Ibuprofen has been studied for its impact on the hormonal and gene transcription aspects of the hypothalamic-pituitary-gonad axis in zebrafish. It was found to significantly alter hormone production and related gene transcription in a sex-dependent manner, impacting reproduction and the development of offspring (Ji et al., 2013).

Synthesis Processes

The synthesis of Ibuprofenamide, an ibuprofen analogue, has been optimized through various methods. For instance, the conversion of 2-(4-isobutylphenyl)propionitrile with basic hydrogen peroxide under liquid−liquid phase transfer catalysis has been studied for safer and more efficient production (Yadav & Ceasar, 2008).

Environmental Impact and Removal

Research has been conducted on optimizing the removal of ibuprofen from water using various methods, including magnetic carbon–iron nanocomposites (Singh et al., 2012) and O-carboxymethyl-N-laurylchitosan/γ-Fe2O3 adsorbents (Chahm & Rodrigues, 2017). These studies highlight the potential for efficient removal of ibuprofen from aqueous solutions.

Advanced Oxidation Processes

Investigations into the degradation of ibuprofen in aquatic environments have focused on various advanced oxidation processes. Studies have compared the effectiveness of different methods, such as sonolytic, photocatalytic, and sonophotocatalytic degradations, in breaking down ibuprofen in water (Madhavan et al., 2010).

Toxicological Effects in Aquatic Organisms

Ibuprofen's impact on aquatic organisms, such as fish and Daphnia magna, has been a subject of study. These include investigations into its effects on hematological, biochemical, and enzymological parameters in fish species (Saravanan et al., 2012) and chronic toxicity effects on Daphnia magna populations (Heckmann et al., 2007).

Biotransformation in Biological Sludge Systems

The biotransformation of ibuprofen in different biological sludge systems, including activated sludge and anaerobic methanogenic sludge, has been researched to understand its fate and effects in wastewater treatment processes (Jia et al., 2019).

In Silico Validation as Antibacterial Agents

In silico studies have been conducted to explore the potential of ibuprofen as an antibacterial agent against various pathogens. These studies aim to understand the molecular mechanisms of ibuprofen's antimicrobial potential (Priyadharsini, 2019).

Metabolomics and Stereoselective Effects

Metabolomic studies have been performed to understand the effects of ibuprofen on the metabolism of organisms such as zebrafish. These studies provide insights into the stereoselective changes in metabolism induced by ibuprofen (Song et al., 2018).

Other Applications

Ibuprofen has also been investigated for its effects on fracture repair in rats (Huo et al., 1991), and in combination with other treatments like high-voltage electric stimulation for managing edema (Dolan et al., 2005).

Safety And Hazards

According to the Safety Data Sheet, Ibuprofenamide is classified under Acute toxicity, oral,(Category 4), H302 .

properties

IUPAC Name

2-[4-(2-methylpropyl)phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h4-7,9-10H,8H2,1-3H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REUQKCDCQVNKLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10974925
Record name 2-[4-(2-Methylpropyl)phenyl]propanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10974925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ibuprofenamide

CAS RN

59512-17-3
Record name Ibuprofenamide
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ibuprofenamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059512173
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[4-(2-Methylpropyl)phenyl]propanimidic acid
Source EPA DSSTox
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Record name 2-(4-isobutylphenyl)propionamide
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name IBUPROFENAMIDE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
R Lievano, HI Pérez, N Manjarrez, A Solís, M Solís-Oba - Molecules, 2012 - mdpi.com
A novel application of whole cells of Nocardia corallina B-276 for the deracemisation of ibuprofen is reported. This microorganism successfully hydrolysed ibuprofen nitrile to ibuprofen …
Number of citations: 18 www.mdpi.com
R García-Álvarez, J Francos, P Crochet, V Cadierno - Tetrahedron letters, 2011 - Elsevier
An efficient and practical synthesis of the non-steroidal anti-inflammatory drug (NSAID) ibuprofenamide by catalytic hydration of 2-(4-isobutylphenyl)propionitrile is described. The …
Number of citations: 33 www.sciencedirect.com
GD Yadav, JL Ceasar - Organic Process Research & …, 2008 - ACS Publications
Ibuprofenamide (benzeneacetamide-α-methyl-4-(2-methylpropyl)) is an ibuprofen analogue having anti-inflammatory activity itself and a precursor of many N-derivatives, all of which …
Number of citations: 9 pubs.acs.org
A Doshi, SG Deshpande - Indian Journal of Pharmaceutical …, 2007 - search.ebscohost.com
… First the N-Mannich base was hydrolyzed to ibuprofenamide which was pH-dependent and then ibuprofenamide was converted to ibuprofen which was enzymatically controlled2. …
Number of citations: 19 search.ebscohost.com
KJ Nichol, DW Allen - Ibuprofen: Discovery, Development and …, 2015 - Wiley Online Library
In 1952 the research programme of Boots Pure Drug Company underwent a radical realignment under the new Research Director Dr. Gordon Hobday when attention was concentrated …
Number of citations: 4 onlinelibrary.wiley.com
R García-Álvarez, P Crochet, V Cadierno - Green chemistry, 2013 - pubs.rsc.org
… non-steroidal anti-inflammatory drug ibuprofenamide 13 by catalytic hydration of 2-(… ibuprofenamide and ene-lactams using complex 11. Scheme 6 Catalytic synthesis of ibuprofenamide …
Number of citations: 230 pubs.rsc.org
GD Yadav, JL Ceasar - Journal of Molecular Catalysis A: Chemical, 2006 - Elsevier
This work deals with the phase transfer catalysed cyanide displacement reaction on 1-(4-isobutyl phenyl) ethyl chloride to synthesize 2-(4-isobutyl phenyl) propionitrile, which is an …
Number of citations: 5 www.sciencedirect.com
ML Buil, V Cadierno, MA Esteruelas, J Gimeno… - …, 2012 - ACS Publications
… of aromatic and aliphatic nitriles to amides, including nitrogen-containing heteroaromatic nitriles and the formation of nonsteroidal antiinflammatory drugs such as ibuprofenamide. …
Number of citations: 62 pubs.acs.org
X Qian, Q Wu, F Xu, X Lin - Journal of applied polymer science, 2013 - Wiley Online Library
Because of the potential application of prodrugs of nonsteroidal anti‐inflammatory drugs (NSAIDs), Candida antarctica lipase B (CAL‐B) catalyzed polycondensation of profen‐…
Number of citations: 11 onlinelibrary.wiley.com
R García-Álvarez, J Díez, P Crochet… - Organometallics, 2011 - ACS Publications
… (35-37) Thus, we have found that, in the presence of 2.5 mol % of 2d, quantitative formation of ibuprofenamide (4ag) takes place after only 1 h of MW irradiation (150 W, 150 C), allowing …
Number of citations: 80 pubs.acs.org

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